Diethyl 3-methylcyclobutane-1,1-dicarboxylate

Übersicht

Beschreibung

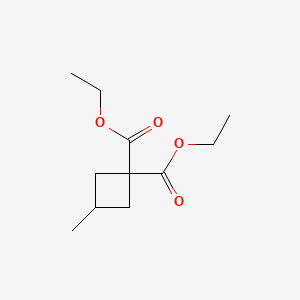

Diethyl 3-methylcyclobutane-1,1-dicarboxylate is an organic compound with the molecular formula C11H18O4. It is a diester derivative of 3-methylcyclobutane-1,1-dicarboxylic acid. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Diethyl 3-methylcyclobutane-1,1-dicarboxylate can be synthesized through the esterification of 3-methylcyclobutane-1,1-dicarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the acid and alcohol mixture to drive the esterification to completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances efficiency and yield while minimizing the reaction time .

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl 3-methylcyclobutane-1,1-dicarboxylate undergoes various chemical reactions, including:

Hydrolysis: The ester groups can be hydrolyzed to yield 3-methylcyclobutane-1,1-dicarboxylic acid and ethanol.

Reduction: The ester groups can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.

Substitution: The ester groups can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are used.

Reduction: Lithium aluminum hydride in anhydrous ether is commonly used.

Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.

Major Products Formed

Hydrolysis: 3-methylcyclobutane-1,1-dicarboxylic acid and ethanol.

Reduction: 3-methylcyclobutane-1,1-dimethanol.

Substitution: Various substituted esters depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Diethyl 3-methylcyclobutane-1,1-dicarboxylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

Industry: Utilized in the synthesis of polymers and other industrial chemicals

Wirkmechanismus

The mechanism by which diethyl 3-methylcyclobutane-1,1-dicarboxylate exerts its effects depends on the specific reaction or application. In hydrolysis, the ester bonds are cleaved by nucleophilic attack from water or hydroxide ions. In reduction, the ester groups are converted to alcohols through the transfer of hydride ions from the reducing agent .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Diethyl cyclobutane-1,1-dicarboxylate: Lacks the methyl group on the cyclobutane ring.

Diethyl 3,3-dimethylcyclobutane-1,1-dicarboxylate: Contains two methyl groups on the cyclobutane ring.

Diethyl 3-methylenecyclobutane-1,1-dicarboxylate: Contains a methylene group instead of a methyl group

Uniqueness

Diethyl 3-methylcyclobutane-1,1-dicarboxylate is unique due to the presence of a single methyl group on the cyclobutane ring, which influences its reactivity and the types of reactions it can undergo. This structural feature can lead to different steric and electronic effects compared to its analogs .

Biologische Aktivität

Diethyl 3-methylcyclobutane-1,1-dicarboxylate (C11H18O4), an organic compound with potential applications in various fields, has garnered attention for its biological activity. This article explores its chemical properties, biological effects, and relevant studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

This compound is a diester derivative of 3-methylcyclobutane-1,1-dicarboxylic acid. Its molecular structure includes two ethyl ester groups attached to a cyclobutane ring, which contributes to its unique reactivity and biological interactions.

- Molecular Formula : C11H18O4

- Molecular Weight : 214.26 g/mol

- CAS Number : 20939-62-2

- Melting Point : 52.66 °C

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The compound can undergo hydrolysis to produce the corresponding acid and ethanol, which may influence its biological effects. The ester groups are susceptible to nucleophilic attack, leading to various derivatives that can exhibit different biological activities.

Key Reactions:

- Hydrolysis : Converts the diester into the corresponding dicarboxylic acid.

- Reduction : Ester groups can be reduced to primary alcohols.

- Substitution Reactions : Can form different derivatives depending on the nucleophile used.

Biological Activity

Research indicates that this compound has potential therapeutic applications due to its effects on cellular processes:

Antitumor Activity

Studies have suggested that compounds similar to this compound exhibit antitumor properties. For instance, derivatives of cyclobutane have been investigated for their ability to inhibit tumor growth in various cancer models. The structural features of this compound may enhance its efficacy as an antitumor agent.

Neuroprotective Effects

There is emerging evidence that cyclobutane derivatives can modulate neurotransmitter systems. This compound may influence pathways related to neuroprotection, potentially acting as a selective antagonist for certain neurotransmitter receptors.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of cyclobutane derivatives:

Eigenschaften

IUPAC Name |

diethyl 3-methylcyclobutane-1,1-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O4/c1-4-14-9(12)11(6-8(3)7-11)10(13)15-5-2/h8H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLSYQNLJGWLNKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC(C1)C)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00300976 | |

| Record name | diethyl 3-methylcyclobutane-1,1-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00300976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20939-62-2 | |

| Record name | NSC140252 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140252 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | diethyl 3-methylcyclobutane-1,1-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00300976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.